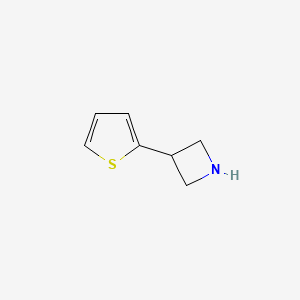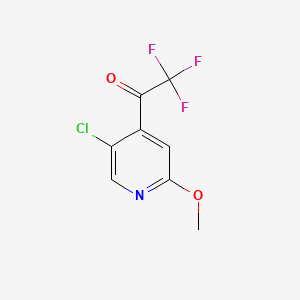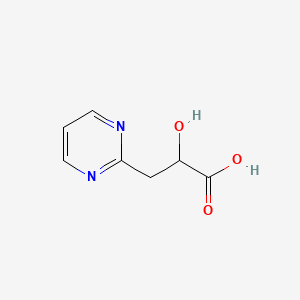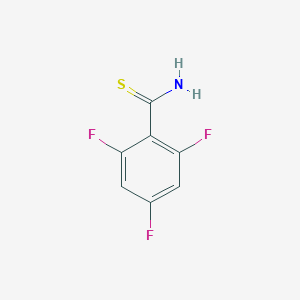
2,4,6-Trifluorobenzothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trifluorobenzothioamide is a fluorinated aromatic compound with the molecular formula C7H4F3NS It is characterized by the presence of three fluorine atoms attached to a benzene ring and a thioamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trifluorobenzothioamide typically involves the introduction of the thioamide group into a fluorinated benzene ring. One common method is the reaction of 2,4,6-trifluorobenzoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trifluorobenzothioamide undergoes several types of chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfonamides or sulfoxides.
Reduction: Reduction of the thioamide group can yield corresponding amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Oxidation: Sulfonamides and sulfoxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,6-Trifluorobenzothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2,4,6-Trifluorobenzothioamide involves its interaction with molecular targets through its thioamide group and fluorinated benzene ring. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their function. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trifluorobenzoic acid: Similar in structure but contains a carboxylic acid group instead of a thioamide group.
2,4,6-Trifluorobenzonitrile: Contains a nitrile group instead of a thioamide group.
2,4,6-Trifluorobenzaldehyde: Contains an aldehyde group instead of a thioamide group.
Uniqueness
2,4,6-Trifluorobenzothioamide is unique due to its thioamide functional group, which imparts distinct chemical reactivity and biological activity compared to other fluorinated benzene derivatives. The presence of three fluorine atoms also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H4F3NS |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
2,4,6-trifluorobenzenecarbothioamide |
InChI |
InChI=1S/C7H4F3NS/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) |
Clé InChI |
VSJQQJVVFZEHRT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)C(=S)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


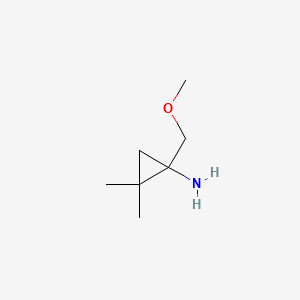
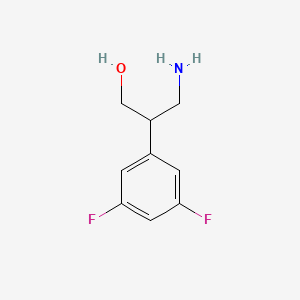
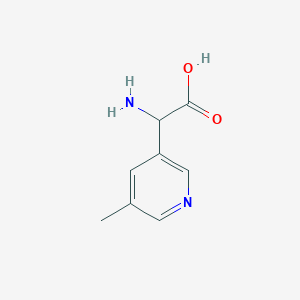
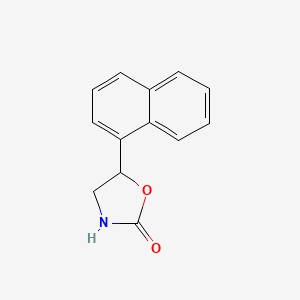




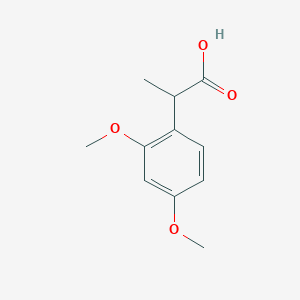
![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)
